![molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3504189.png)
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
Overview
Description
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide inhibits JAK enzymes, which are involved in cytokine signaling pathways. Cytokines are small proteins that play a key role in immune system function. By inhibiting JAK enzymes, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide blocks the downstream effects of cytokine signaling, including the production of inflammatory mediators. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to reduce disease activity in patients with rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models, which provides a strong basis for further research. However, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has some limitations. It is not selective for a particular JAK enzyme and can inhibit multiple JAKs. This can lead to off-target effects and potential toxicity. Additionally, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has a short half-life in humans, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could reduce off-target effects and improve the safety profile of these drugs. Another direction is to investigate the potential of N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide in other autoimmune diseases, such as psoriasis and lupus. Additionally, research could focus on understanding the long-term effects of JAK inhibition on the immune system and the potential for immunosuppression. Finally, research could explore the potential of N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide in combination with other drugs for the treatment of autoimmune diseases.
Scientific Research Applications
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide was shown to reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide was shown to reduce the severity of disease symptoms. These preclinical studies have provided the basis for clinical trials in humans.
properties
IUPAC Name |
N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOMFHNRKJUJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.